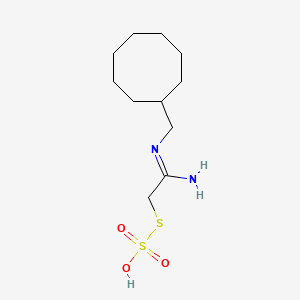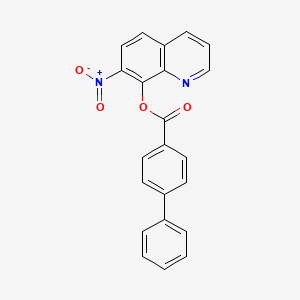
4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester typically involves the esterification of 4-biphenylcarboxylic acid with 7-nitro-8-quinolyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group allows for the formation of covalent bonds with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Biphenylcarboxylic acid, 7-nitro-8-quinolyl ester: Known for its unique ester and nitro groups.
4-Biphenylcarboxylic acid, 7-amino-8-quinolyl ester: Similar structure but with an amino group instead of a nitro group.
4-Biphenylcarboxylic acid, 7-hydroxy-8-quinolyl ester: Contains a hydroxy group, offering different reactivity.
Uniqueness
This compound is unique due to its combination of a nitro group and an ester group, which provides distinct reactivity and potential for forming diverse chemical products .
Properties
CAS No. |
29002-03-7 |
|---|---|
Molecular Formula |
C22H14N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 4-phenylbenzoate |
InChI |
InChI=1S/C22H14N2O4/c25-22(18-10-8-16(9-11-18)15-5-2-1-3-6-15)28-21-19(24(26)27)13-12-17-7-4-14-23-20(17)21/h1-14H |
InChI Key |
OTPVYUAUGOPUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=CC4=C3N=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)
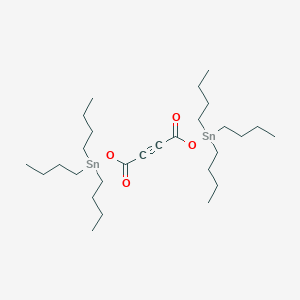
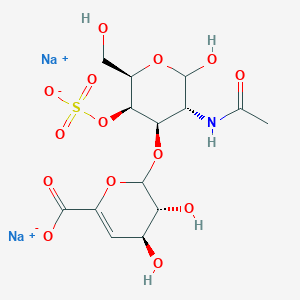
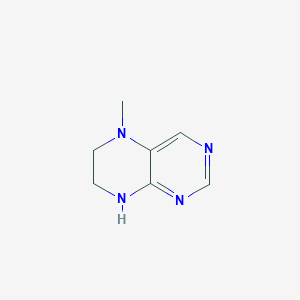

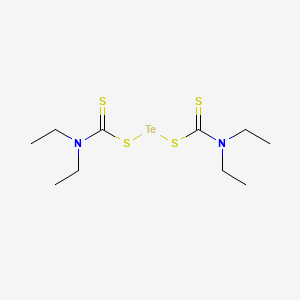

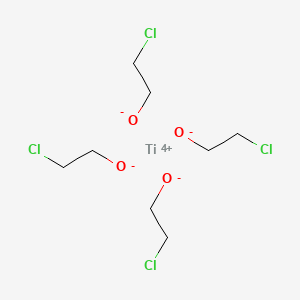

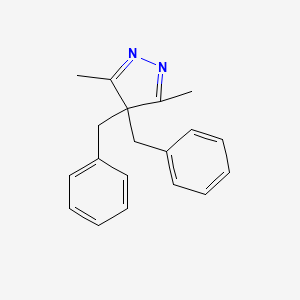
![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)
